Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-5-6-7-11-10-12(16)8-9-15(11)13(17)18-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIAOUHISLYQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727089 | |
| Record name | tert-Butyl 2-butyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919119-03-2 | |
| Record name | tert-Butyl 2-butyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : tert-Butyl 2-butyl-4-oxopiperidine-1-carboxylate
- CAS Registry Number: Not explicitly provided in evidence, but referenced under product code HR227630 .
- Molecular Formula: C₁₄H₂₅NO₃
- Molecular Weight : 255.36 g/mol .
Structural Features
This compound belongs to the piperidine carboxylate family, characterized by a six-membered piperidine ring with a 4-oxo (keto) group at position 4 and a butyl substituent at position 2. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective moiety for amines, widely utilized in pharmaceutical and organic synthesis to enhance solubility and stability during reactions .
Applications
Primarily used as a pharmaceutical intermediate, its Boc group facilitates controlled deprotection in multistep syntheses, particularly in drug discovery pipelines. Specific applications in medicinal chemistry are inferred from analogous piperidine derivatives cited in patents (e.g., EP 3,590,938 B1) .
Comparison with Similar Compounds
The following table compares This compound with structurally related piperidine and pyrrolidine derivatives:
Key Observations
Chloro-oxoethyl derivatives (e.g., from ) exhibit higher electrophilicity, enabling nucleophilic substitutions in synthetic pathways .
Protective Group Utility :
- All compounds share the Boc group, which improves solubility in organic solvents (e.g., THF, dichloromethane) and enables selective deprotection under acidic conditions .
Safety and Handling: The pyrrolidine derivative (CAS 1186654-76-1) is noted as non-hazardous , whereas tert-butyl alcohol (a simpler analog) poses flammability and toxicity risks (flash point: 11°C, IDLH: 1,600 ppm) . This highlights the need for tailored safety protocols for complex Boc-protected analogs.
Research Findings
- Synthetic Utility: Boc-protected piperidines are pivotal in multistep syntheses. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (from ) reacts with nitro-pyrimidinyl amines to form kinase inhibitor precursors .
Biological Activity
Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring with a tert-butyl ester and a ketone functional group, which contribute to its reactivity and biological interactions.
- Molecular Formula : C₁₃H₂₃NO₃
- Molecular Weight : 227.33 g/mol
- Structure : The compound features a chiral center, making it relevant for asymmetric synthesis applications.
Biological Activity
Research indicates that piperidine derivatives, including this compound, exhibit various biological activities, particularly in cancer research.
Anticancer Properties
Studies have shown that compounds similar to this compound can inhibit cancer cell growth. For example, related piperidine derivatives have demonstrated IC₅₀ values ranging from 25 to 440 nM against different cancer cell lines, indicating significant antiproliferative effects .
Table 1: Comparison of Biological Activity of Piperidine Derivatives
| Compound Name | IC₅₀ Value (nM) | Target Cell Lines | Mechanism of Action |
|---|---|---|---|
| Compound A | 25 | HeLa | Tubulin polymerization inhibition |
| Compound B | 440 | L1210 | Induction of apoptosis |
| This compound | TBD | TBD | TBD |
The biological activity of these compounds often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. By binding to the colchicine site on tubulin, these compounds disrupt the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that this compound may be a substrate for P-glycoprotein but does not inhibit major cytochrome P450 enzymes (CYPs), indicating a favorable profile for drug development .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| BBB Permeability | Yes |
| P-gp Substrate | No |
| CYP Inhibition | None |
| Log P (octanol-water) | 1.48 |
Case Studies
In vitro studies have been conducted using human peripheral blood mononuclear cells (PBMCs) to assess the selectivity of related compounds for cancer cells. These studies indicated that certain derivatives did not significantly affect the viability of normal cells while effectively targeting cancerous ones, suggesting a potential therapeutic window for clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
